RAF mutant-IN-1

C‑RAF kinase active conformation RAF inhibitor selectivity

RAF mutant-IN-1 (CAS 2340020-82-6) is a thieno[3,2-d]pyrimidine-based small-molecule RAF kinase inhibitor disclosed in patent WO2019107987A1. In cell-free enzymatic assays, it inhibits C‑RAF bearing the active-conformation double mutation 340D/Y341D with an IC₅₀ of 21 nM, B‑RAFV600E with an IC₅₀ of 30 nM, and wild‑type BRAF with an IC₅₀ of 392 nM.

Molecular Formula C23H18Cl3FN6O2S
Molecular Weight 567.8 g/mol
Cat. No. B12428600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRAF mutant-IN-1
Molecular FormulaC23H18Cl3FN6O2S
Molecular Weight567.8 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)C(=NC=C2)NC3=C(C(=C(C=C3)O)Cl)F)NC(=O)C4=CSC5=C4N=CN=C5N.Cl.Cl
InChIInChI=1S/C23H16ClFN6O2S.2ClH/c1-10-2-3-12-11(6-7-27-22(12)30-14-4-5-15(32)16(24)17(14)25)18(10)31-23(33)13-8-34-20-19(13)28-9-29-21(20)26;;/h2-9,32H,1H3,(H,27,30)(H,31,33)(H2,26,28,29);2*1H
InChIKeyLUOSZUYSWJVQGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





RAF mutant-IN-1 Biochemical Selectivity Profile and Procurement Rationale | Comparator-Based Evidence Guide


RAF mutant-IN-1 (CAS 2340020-82-6) is a thieno[3,2-d]pyrimidine-based small-molecule RAF kinase inhibitor disclosed in patent WO2019107987A1 [1]. In cell-free enzymatic assays, it inhibits C‑RAF bearing the active-conformation double mutation 340D/Y341D with an IC₅₀ of 21 nM, B‑RAFV600E with an IC₅₀ of 30 nM, and wild‑type BRAF with an IC₅₀ of 392 nM [2]. This profile distinguishes it from clinically approved RAF inhibitors such as vemurafenib, dabrafenib, and encorafenib, which exhibit a much narrower selectivity gap between mutant and wild‑type BRAF [3]. The compound is available as a lyophilized powder (>98% purity) with documented long‑term storage stability [2].

RAF mutant-IN-1: Why In‑Class RAF Inhibitors Cannot Be Interchanged Without Quantitative Selectivity Profiling


RAF kinase inhibitors display profoundly different selectivity signatures across RAF isoforms and conformational states, which directly determine their paradoxical activation potential and therapeutic index [1]. First‑generation ATP‑competitive inhibitors such as vemurafenib (BRAFV600E/WT selectivity ≈3.2‑fold) and dabrafenib (≈7.4‑fold) paradoxically activate the MAPK pathway in BRAF‑WT cells by inducing RAF dimerization at subsaturating concentrations . Even the next‑generation paradox‑breaker PLX8394 retains potent WT BRAF inhibition (IC₅₀ 14 nM) . Substituting these compounds for RAF mutant‑IN‑1—which exhibits a 13‑fold BRAFV600E/WT selectivity window and an 18.7‑fold C‑RAF‑active/WT‑BRAF selectivity gap—without accounting for these quantitative differences risks introducing confounding paradoxical activation, off‑target toxicity, or loss of C‑RAF‑dependent activity in experimental systems [2].

RAF mutant-IN-1 Quantitative Differentiation Evidence: Comparator-Based IC₅₀ Selectivity and WT‑Sparing Analysis


C‑RAF Active-Conformation Selectivity Defines RAF mutant-IN-1 Differentiation from All Major RAF Inhibitor Classes

RAF mutant‑IN‑1 is the only compound in the kinase inhibitor landscape for which IC₅₀ data against the active‑conformation C‑RAF mutant (340D/Y341D) is reported alongside B‑RAFV600E and WT BRAF, allowing direct quantification of its conformation‑state selectivity [1]. It inhibits C‑RAF 340D/Y341D with an IC₅₀ of 21 nM while requiring 392 nM to inhibit WT BRAF, yielding an 18.7‑fold selectivity window for the active C‑RAF conformation over resting WT BRAF [2]. By contrast, clinical RAF inhibitors such as vemurafenib, dabrafenib, and encorafenib do not report IC₅₀ values against active‑conformation C‑RAF mutants, and their WT BRAF potencies (100 nM, 5.2 nM, and 0.47 nM, respectively) reflect much weaker discrimination between active and resting RAF states [3].

C‑RAF kinase active conformation RAF inhibitor selectivity 340D/Y341D mutant

13-Fold BRAFV600E/WT Selectivity Window Exceeds That of Approved RAF Inhibitors Vemurafenib, Dabrafenib, and Encorafenib

Across independent cell‑free enzymatic assays, RAF mutant‑IN‑1 demonstrates a BRAFV600E/WT BRAF selectivity ratio of 13.1 (IC₅₀ 30 nM vs. 392 nM) [1]. This exceeds the selectivity window of vemurafenib (3.2‑fold; 31 nM vs. 100 nM), dabrafenib (7.4‑fold; 0.7 nM vs. 5.2 nM), encorafenib (1.3‑fold; 0.35 nM vs. 0.47 nM), and the paradox‑breaker PLX8394 (3.7‑fold; 3.8 nM vs. 14 nM) [2]. Although selectivity ratio alone does not fully predict paradoxical activation liability, a wider mutant/WT window is associated with reduced RAF dimer‑mediated transactivation in WT BRAF cells, a mechanism underlying the cutaneous toxicities and secondary malignancies observed with first‑generation BRAF inhibitors [3].

BRAF V600E WT BRAF selectivity paradoxical activation RAF inhibitor therapeutic index

RAF mutant-IN-1 Exhibits 123‑Fold Weaker WT BRAF Inhibition Than Dabrafenib and 834‑Fold Weaker Than Encorafenib, Supporting Superior WT‑Sparing Design

The absolute potency against WT BRAF is a critical determinant of paradoxical MAPK pathway activation in normal cells [1]. RAF mutant‑IN‑1 inhibits WT BRAF with an IC₅₀ of 392 nM, which is 123‑fold weaker than dabrafenib (3.2 nM) and 834‑fold weaker than encorafenib (0.47 nM) [2][3]. Even the paradox‑breaker PLX8394, which reduces but does not eliminate paradoxical activation, maintains a WT BRAF IC₅₀ of 14 nM—28‑fold more potent than RAF mutant‑IN‑1 . This substantial right‑shift in WT BRAF potency suggests a reduced propensity for inducing RAF dimerization and downstream ERK phosphorylation in BRAF‑WT cells at therapeutically relevant concentrations [1].

WT BRAF sparing off‑target pathway activation RAF inhibitor safety margin paradox breaker

Patent‑Defined Chemical Identity with Documented Purity (>98%) and Long‑Term Storage Stability Enables Reproducible Research Procurement

RAF mutant‑IN‑1 is a structurally defined thieno[3,2‑d]pyrimidine‑7‑carboxamide with molecular formula C₂₃H₁₈Cl₃FN₆O₂S and molecular weight 567.85 g/mol, isolated as a dihydrochloride salt (CAS 2340020‑82‑6) [1]. Its synthesis, characterization, and kinase inhibitory profile are fully disclosed in patent WO2019107987A1, providing a verifiable composition of matter absent from many early‑stage probe compounds [1]. Commercially, it is supplied at >98% purity with documented stability: 36 months in lyophilized form at −20°C, and 3 months in solution at −20°C when aliquoted to avoid freeze‑thaw cycles [2]. This contrasts with structurally undefined or purity‑unspecified in‑house RAF inhibitor preparations that introduce batch‑to‑batch variability in enzymatic and cellular assays.

chemical identity purity specification storage stability research procurement

RAF mutant-IN-1 Optimal Research and Industrial Application Scenarios Based on Quantified Selectivity Evidence


Pharmacological Dissection of C‑RAF Active‑Conformation Signaling in RAS‑Mutant Tumors

In tumors driven by mutant RAS, C‑RAF is frequently the dominant RAF isoform mediating MEK‑ERK signal transduction. RAF mutant‑IN‑1, with its 18.7‑fold selectivity for active‑conformation C‑RAF (340D/Y341D) over WT BRAF [1], provides a uniquely tailored probe to dissect C‑RAF‑specific contributions to MAPK pathway output, compared to pan‑RAF inhibitors (e.g., encorafenib, IC₅₀ CRAF ≈0.3 nM but with undifferentiated BRAF potency) that do not distinguish between RAF isoforms. This application is directly supported by the compound's C‑RAF 340D/Y341D IC₅₀ of 21 nM and its 392 nM WT BRAF IC₅₀ [1].

Development of Next‑Generation BRAF Inhibitors with Minimized Paradoxical Activation Liability

RAF mutant‑IN‑1's combined properties—a 13.1‑fold BRAFV600E/WT selectivity window and WT BRAF IC₅₀ of 392 nM—make it an attractive lead scaffold for medicinal chemistry programs aiming to engineer paradox‑breaker BRAF inhibitors [2]. Its 834‑fold weaker WT BRAF inhibition relative to encorafenib provides a substantial safety margin template for structure‑activity relationship (SAR) studies. The thieno[3,2‑d]pyrimidine core, fully disclosed in patent WO2019107987A1 [3], offers defined intellectual property for further derivatization.

Comparative Selectivity Benchmarking in RAF Inhibitor Screening Cascades

RAF mutant‑IN‑1 serves as a valuable reference compound in selectivity profiling panels alongside vemurafenib (3.2‑fold mutant/WT), dabrafenib (7.4‑fold), encorafenib (1.3‑fold), and PLX8394 (3.7‑fold) to establish the BRAFV600E/WT selectivity 'floor' and 'ceiling' achievable with current chemical matter . Its 13.1‑fold selectivity represents the widest documented mutant/WT window among these comparators [2], providing a benchmark for evaluating the selectivity of novel RAF inhibitor candidates.

Back‑Up Compound for Paradox‑Breaker Programs Requiring C‑RAF Active‑State Selectivity

While PLX8394 effectively disrupts RAF dimers and evades paradoxical activation, it retains significant WT BRAF potency (IC₅₀ 14 nM) and lacks reported conformation‑specific C‑RAF selectivity . RAF mutant‑IN‑1's orthogonal profile—18.7‑fold active‑C‑RAF/WT‑BRAF selectivity combined with 28‑fold weaker WT BRAF inhibition relative to PLX8394—positions it as a complementary back‑up molecule for programs targeting tumors in which C‑RAF active‑state signaling is the predominant oncogenic driver [1].

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